molecular formula C18H17ClFN3O2S B10947922 4-chloro-N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide

4-chloro-N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide

Cat. No.: B10947922
M. Wt: 393.9 g/mol
InChI Key: UZLQKRGKEQIZCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N~1~-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-benzenesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N~1~-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-benzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the 2-fluorobenzyl group. The final step involves the sulfonation of the benzene ring and the chlorination at the para position.

    Preparation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions.

    Introduction of the 2-Fluorobenzyl Group: This step involves the nucleophilic substitution reaction where the pyrazole derivative reacts with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Sulfonation and Chlorination: The final steps involve the sulfonation of the benzene ring using chlorosulfonic acid, followed by chlorination at the para position using thionyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N~1~-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonamide groups, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted sulfonamides and pyrazoles.

Scientific Research Applications

4-Chloro-N~1~-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Biological Studies: It is used in biological assays to study enzyme inhibition and receptor binding due to its unique structural features.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-chloro-N~1~-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-benzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-N~1~-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-benzenesulfonamide is unique due to its combination of a pyrazole ring with a sulfonamide group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C18H17ClFN3O2S

Molecular Weight

393.9 g/mol

IUPAC Name

4-chloro-N-[1-[(2-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]benzenesulfonamide

InChI

InChI=1S/C18H17ClFN3O2S/c1-12-18(22-26(24,25)16-9-7-15(19)8-10-16)13(2)23(21-12)11-14-5-3-4-6-17(14)20/h3-10,22H,11H2,1-2H3

InChI Key

UZLQKRGKEQIZCT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2F)C)NS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.